N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2
. The InChI string for this compound is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
. Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid substance . It has a molecular weight of 221.25 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
The compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The synthesis involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The synthesized molecules were studied for their possible therapeutic effect on Alzheimer’s disease .
Antibacterial Agents
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which include “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, have been synthesized as potent antibacterial agents . The synthesized derivatives were screened for their antibacterial potential .
Enzyme Inhibitors
These compounds have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Biofilm Inhibition
The compound has shown promising results in inhibiting bacterial biofilm growth . It was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition .
Medicinal Chemistry
The compound is part of a class of medicinally active compounds known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 . These compounds are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Organic Synthesis
Sulfonamide compounds, including “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, can be used in organic synthesis reactions to produce dendrimers . They can also be used as ligands for catalysts of asymmetrical reactions .
Wirkmechanismus
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological activity .
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine . By inhibiting cholinesterase enzymes, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide increases the levels of acetylcholine, affecting nerve signal transmission .
Pharmacokinetics
These properties can impact the bioavailability of the compound .
Result of Action
The inhibition of cholinesterase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide leads to an increase in acetylcholine levels . This can result in enhanced nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVFPRWBJDAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.